N-benzyl-2-[(14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the tetrazatetracyclo ring system through cyclization reactions.
- Introduction of the sulfanyl and oxa groups via nucleophilic substitution reactions.
- Attachment of the benzyl and acetamide groups through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
N-benzyl-2-[(14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur and oxygen atoms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[(14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple heteroatoms and fused ring systems. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H25N5O2S3 |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
N-benzyl-2-[(14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N5O2S3/c1-4-23(2)10-15-16(12-30-23)33-20-18(15)19-26-27-22(28(19)21(25-20)31-3)32-13-17(29)24-11-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3,(H,24,29) |
InChI Key |
VOQCQXXXHFQHMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C4=NN=C(N4C(=N3)SC)SCC(=O)NCC5=CC=CC=C5)C |
Origin of Product |
United States |
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